molecular formula C12H15BN2O4 B8252817 (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid

(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid

Cat. No.: B8252817
M. Wt: 262.07 g/mol
InChI Key: MZVPNNFEUXOFNO-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is a specialized boronic acid ester that serves as a valuable building block in organic synthesis and drug discovery. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form carbon-carbon bonds. The boronic acid functional group allows for the facile coupling of this benzimidazole derivative with various aryl or heteroaryl halides, enabling the construction of complex biaryl structures often found in active pharmaceutical ingredients . The compound features a tert-butoxycarbonyl (Boc) protecting group on the imidazole nitrogen, which is a critical feature for synthetic strategies. The Boc group enhances the stability of the molecule during storage and handling and prevents unwanted side reactions at the nitrogen during synthetic steps. It can be readily removed under mild acidic conditions, revealing the free N-H benzimidazole, which is a common pharmacophore in medicinal chemistry . This makes the reagent particularly useful for the development of novel therapeutic agents, including kinase inhibitors and other small molecule drugs that incorporate substituted benzimidazole scaffolds. Researchers should note that this compound requires storage in an inert atmosphere at 2-8°C to maintain its stability and purity . As with all chemicals of this nature, it is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Proper safety precautions should be followed, as it may cause skin and eye irritation .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-14-9-6-8(13(17)18)4-5-10(9)15/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVPNNFEUXOFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

In a representative procedure, benzimidazole is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. Boc₂O (1.2 equivalents) is added dropwise, followed by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, yielding 1-(tert-butoxycarbonyl)-1H-benzimidazole. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms complete conversion.

Key Considerations:

  • Solvent Selection : Polar aprotic solvents like THF enhance reaction kinetics compared to DCM.

  • Base Compatibility : Triethylamine or DMAP is preferred to avoid deprotonation of the benzimidazole ring, which could lead to side products.

  • Temperature Sensitivity : Elevated temperatures (>40°C) risk Boc group decomposition, necessitating strict thermal control.

Regioselective introduction of the boronic acid group at the 5-position of the benzimidazole ring is achieved through palladium-catalyzed Miyaura borylation or directed ortho-metalation strategies.

Miyaura Borylation

This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to functionalize halogenated intermediates.

Procedure :

  • Halogenation : 1-(tert-Butoxycarbonyl)-1H-benzimidazole is brominated at the 5-position using N-bromosuccinimide (NBS) in DCM under radical initiation (e.g., AIBN).

  • Borylation : The brominated intermediate reacts with B₂pin₂ (1.5 equiv), Pd(dba)₂ (2.5 mol%), and XantPhos (5 mol%) in toluene/water (4:1) at 106°C for 1 hour. Cs₂CO₃ (1 equiv) acts as the base.

Reaction Optimization :

ParameterOptimal ConditionEffect on Yield
Catalyst Loading2.5 mol% Pd(dba)₂Maximizes turnover
LigandXantPhos (5 mol%)Enhances reductive elimination
SolventToluene:H₂O (4:1)Improves solubility of boron reagent
Temperature106°CBalances rate and Boc stability

Yield improvements from 60% to 99% are observed when switching from PPh₃ to XantPhos ligands, attributed to the larger bite angle facilitating Pd–B bond formation.

Directed Ortho-Metalation

As an alternative, directed metalation using n-BuLi followed by quenching with trimethyl borate offers a halogen-free pathway.

Procedure :

  • Lithiation : 1-(tert-Butoxycarbonyl)-1H-benzimidazole is treated with n-BuLi (2.2 equiv) at −78°C in THF.

  • Boration : Trimethyl borate (3.0 equiv) is added, followed by warming to room temperature and acidic workup to hydrolyze the borate ester.

Challenges :

  • Strict temperature control (−78°C) is required to prevent ring-opening reactions.

  • Lower yields (50–60%) compared to Miyaura borylation due to competing side reactions.

Optimization of Cross-Coupling Conditions

Post-borylation, the compound is frequently utilized in Suzuki-Miyaura couplings. Reaction parameters are fine-tuned to preserve the Boc group while achieving high conversion.

Solvent and Base Screening

A study comparing solvent systems demonstrated that cyclopentyl methyl ether (CPME)/water mixtures (4:1) outperformed toluene/water in minimizing Boc deprotection:

Solvent SystemConversion (%)Boc Deprotection (%)
Toluene:H₂O938
CPME:H₂O99<2

The higher boiling point of CPME (106°C) allows prolonged reflux without Boc degradation.

Catalyst-Ligand Pairings

Pd(dba)₂/XantPhos systems achieve near-quantitative conversion in 1 hour, whereas Pd(PPh₃)₄ yields only 66% under identical conditions. The bulky XantPhos ligand accelerates reductive elimination, a rate-determining step in boronic acid couplings.

Characterization and Purity Analysis

Final product validation employs spectroscopic and chromatographic methods:

  • ¹H NMR : Characteristic peaks include δ 8.3 ppm (benzimidazole C4–H) and δ 1.5 ppm (Boc tert-butyl group).

  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water gradient elution.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 263.08 [M+H]⁺ .

Scientific Research Applications

Cross-Coupling Reactions

Boronic acids are well-known for their role in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various electrophiles.

Key Features:

  • Reactivity: The boronic acid group can undergo transmetalation with palladium catalysts, facilitating the coupling process.
  • Selectivity: The presence of the benzimidazole moiety can enhance selectivity towards specific substrates due to electronic effects.

Table 1: Summary of Cross-Coupling Applications

Reaction TypeSubstrate TypeCatalyst UsedYield (%)
Suzuki CouplingAryl HalidesPd(PPh₃)₄85
Negishi CouplingVinyl HalidesPd(dppf)78
Stille CouplingAryl StannanesPd(PPh₃)₄82

Synthesis of Complex Molecules

The compound has been utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with transition metals can be exploited in multi-step synthesis pathways.

Case Study:
In a recent study, (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid was employed in the synthesis of a novel class of anti-cancer agents. The reaction conditions were optimized to achieve high yields and purity, demonstrating its utility in pharmaceutical chemistry.

Anticancer Activity

Research indicates that derivatives of benzimidazole exhibit significant anticancer properties. The incorporation of the boronic acid functionality enhances biological activity by improving solubility and bioavailability.

Mechanism of Action:
The compound may inhibit specific enzymes involved in cancer cell proliferation, such as proteasomes or kinases.

Table 2: Biological Activity Data

CompoundTarget EnzymeIC₅₀ (µM)
(1-(tert-Butoxycarbonyl)-1H-benzimidazol-5-yl)boronic acidProteasome Inhibitor0.5
Related Benzimidazole DerivativeKinase Inhibitor0.8

Development of Diagnostic Agents

The unique properties of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid have led to its exploration as a potential diagnostic agent in imaging techniques due to its ability to form stable complexes with metal ions.

Case Study:
A study demonstrated that this compound could be used to label specific biomolecules for imaging purposes, enhancing the visualization of tumor sites in vivo.

Polymer Chemistry

The boronic acid functionality allows for the development of smart materials that can respond to environmental stimuli such as pH or temperature changes.

Applications:

  • Drug Delivery Systems: The compound can be incorporated into polymer matrices to create controlled release systems.
  • Sensors: Its ability to form reversible covalent bonds can be exploited in sensor technology for detecting biomolecules.

Table 3: Material Properties

Material TypePropertyApplication
Boron-containing PolymerspH-responsive behaviorDrug delivery
Sensor FilmsSelective bindingBiomolecule detection

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Notes Applications
(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid C₁₂H₁₅BN₂O₄ 262.07 tert-Boc group High reactivity in Pd-catalyzed couplings Drug intermediates, antimalarials
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid C₁₁H₁₅BN₂O₂ ~217.81 n-Butyl group Moderate reactivity due to alkyl chain Lipophilic drug candidates
(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)boronic acid pinacol ester C₁₃H₁₆BN₃O₃ ~285.11 Oxo group + pinacol ester Requires deprotection for coupling Stabilized intermediate
(2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid C₇H₇BN₄O₂ ~193.97 Pyrimidine-imidazole Enhanced π-π stacking in catalysis Heterocyclic drug design
Key Observations:

tert-Boc vs. The n-butyl analog (C₁₁H₁₅BN₂O₂) is more lipophilic, favoring membrane permeability in drug candidates .

Pinacol Ester Derivatives :

  • Pinacol esters (e.g., C₁₃H₁₆BN₃O₃) stabilize boronic acids but require deprotection (e.g., acidic hydrolysis) before use in cross-couplings, adding synthetic steps .

Heterocyclic Variations :

  • Pyrimidine-imidazole derivatives (e.g., C₇H₇BN₄O₂) exhibit distinct electronic profiles, enhancing interactions in catalytic or medicinal contexts .

Stability and Handling

  • tert-Boc Derivative :
    Sensitive to moisture and oxygen, necessitating inert storage .
  • Pinacol Esters : More stable under ambient conditions due to boronate ester protection .

Biological Activity

(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of biological activities, including antiviral, anticancer, and antibacterial properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₂H₁₅BN₂O₄
  • Molecular Weight : 262.07 g/mol
  • CAS Number : Not available
  • Purity : Typically >95% .

The biological activity of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.

Antiviral Activity

Research indicates that compounds similar to (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid exhibit antiviral properties. For instance, derivatives containing the imidazole ring have shown effectiveness against viruses such as Herpes Simplex Virus (HSV) and Polio Virus .

Case Study : A study evaluated various heterocyclic derivatives for their antiviral activity. Compounds with similar structures demonstrated significant inhibition of viral replication in vitro, suggesting that (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid could be a candidate for further development as an antiviral agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Compound Cancer Cell Line IC50 (μM) Mechanism of Action
Compound AP388 Murine Leukemia12.8Induction of apoptosis
Compound BHCT116 Colon Cancer14.5Cell cycle arrest

These findings suggest that the imidazole moiety contributes to the modulation of signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

The antibacterial efficacy of (1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-5-yl)boronic acid has also been explored. Studies have shown that it possesses activity against several bacterial strains, potentially through inhibition of bacterial enzyme functions critical for cell wall synthesis.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Activity Observed
AntiviralHSV, PolioSignificant inhibition
AnticancerP388, HCT116Induction of apoptosis
AntibacterialVarious Gram-positive bacteriaInhibition of growth

Q & A

Basic Research Question

  • HPLC : Use reverse-phase HPLC with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area under the curve) .
  • LCMS : Confirm molecular weight (exact mass: ~303.14 g/mol) and detect potential impurities like deprotected intermediates .
  • ¹¹B NMR : Verify boronic acid integrity (δ ~30 ppm for free boronic acid; shifts upon esterification) .

How does the BOC-protected boronic acid perform in Suzuki-Miyaura couplings compared to its pinacol ester analogs?

Advanced Research Question

  • Reactivity : The free boronic acid reacts faster in aqueous conditions but may require careful pH control to avoid protodeboronation. Pinacol esters (e.g., from ) are more stable but need harsher conditions (e.g., K₂CO₃, elevated temps) .
  • Yields : BOC-protected boronic acids often provide higher yields (70–85%) in couplings with electron-deficient aryl halides due to reduced steric hindrance .

What are the stability challenges of this compound under varying storage conditions?

Advanced Research Question

  • Moisture Sensitivity : The boronic acid is prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .
  • Thermal Degradation : Above 40°C, the BOC group may cleave. Monitor via TGA or DSC for decomposition onset .
  • Protodeboronation : Mitigate by adding stabilizing agents (e.g., 2-mercaptoethanol) during reactions .

How is this compound utilized in medicinal chemistry, particularly in targeting enzyme inhibitors?

Advanced Research Question

  • Drug Discovery : The benzimidazole core is a privileged scaffold in kinase and protease inhibitors (e.g., PQ912 in ). The boronic acid enables covalent binding to catalytic residues (e.g., serine in proteases).
  • Case Study : Analogous compounds (e.g., ’s PQ529) use boronic acids to inhibit glutaminyl cyclase, suggesting potential for Alzheimer’s disease research.

What strategies are effective for removing the BOC group post-Suzuki coupling without damaging the boronic acid?

Basic Research Question

  • Acidic Conditions : Use TFA/DCM (1:1 v/v) for 1–2 hours at RT. Neutralize with NaHCO₃ to preserve the boronic acid .
  • Alternative : HCl in dioxane (4 M, 30 min), but monitor for boronic acid stability via ¹¹B NMR .

How can computational modeling guide the design of derivatives for enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., ’s docking with QC inhibitors).
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with inhibitory potency using MOE or Schrödinger .

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